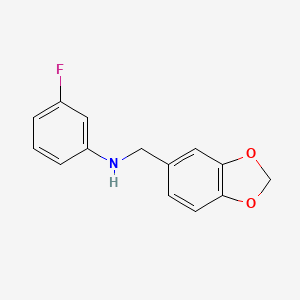

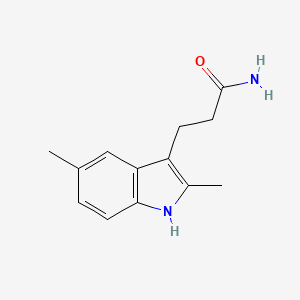

![molecular formula C14H23N5O3S B5547111 4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is a chemically synthesized molecule. It features in various studies focusing on the synthesis and characterization of molecules with a morpholine or piperazine moiety.

Synthesis Analysis

- Synthesis of similar compounds has been demonstrated through various methods, such as the one-pot Biginelli synthesis. This method involves reacting enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, yielding good results for dihydropyrimidinone derivatives containing piperazine/morpholine moieties (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

- Another approach for synthesizing morpholine derivatives includes a nucleophilic substitution reaction of methyl 3-aminothiophene-2-carboxylate and formamidine acetate, followed by a series of reactions including condensation, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).

Molecular Structure Analysis

- The molecular structure of compounds similar to "4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" has been confirmed through techniques like single crystal X-ray crystallography, which reveals the three-dimensional structure of the molecule (Bhat et al., 2018).

Chemical Reactions and Properties

- The compound is an intermediate in various chemical reactions, such as those leading to the inhibition of tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

- It is also a part of reactions for synthesizing more complex derivatives that have potential applications in pharmaceuticals and other fields.

Aplicaciones Científicas De Investigación

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations, including structures related to 4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, have been explored for designing ionic liquid crystals. These cations, when combined with various anions, demonstrate rich mesomorphic behavior, exhibiting high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. The study proposes a structural model for the self-assembly of these morpholinium compounds into hexagonal columnar phases (Lava, Binnemans, & Cardinaels, 2009).

Antibiotic Activity Modulation

Research on compounds like 4-(Phenylsulfonyl) morpholine, which is structurally related to the compound , shows potential in modulating antibiotic activity against multidrug-resistant strains of various microorganisms. The study focused on its interaction with standard and multi-resistant strains of bacteria and fungi, assessing its antimicrobial and modulating activity (Oliveira et al., 2015).

HIV-1 Inhibition

Compounds structurally similar to 4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, particularly Diarylpyrimidine derivatives, have shown significant anti-HIV-1 activities. These derivatives target a specific region of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and have demonstrated effectiveness against both wild-type and mutant strains of HIV-1, with improved water solubility and safety profiles (Huang et al., 2019).

Antihypertensive Agents

1,2,4-Triazolol[1,5-alpha]pyrimidines bearing morpholine, a structural component of the compound , have been synthesized and tested for antihypertensive activity. Some compounds in this series showed promising results in both in vitro and in vivo evaluations (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Glucan Synthase Inhibitors

In the context of inhibiting β-1,3-glucan synthase, a lead compound featuring a morpholino group demonstrated significant efficacy in an in vivo mouse model of Candida glabrata infection. This highlights the potential application of morpholino derivatives in antifungal therapies (Ting et al., 2011).

Propiedades

IUPAC Name |

4-[4-(4-ethylsulfonylpiperazin-1-yl)pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-7-5-17(6-8-19)13-3-4-15-14(16-13)18-9-11-22-12-10-18/h3-4H,2,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRNUHDGEHQBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-(Ethylsulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)